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Compound of Interest

Compound Name: 4-Amino-2-bromonicotinic acid

Cat. No.: B1379023 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2-
bromonicotinic Acid

Executive Summary
4-Amino-2-bromonicotinic acid is a substituted pyridine derivative that serves as a valuable

heterocyclic building block in the synthesis of complex organic molecules.[1] Its utility in

medicinal chemistry and drug development is significant, with its structural motifs appearing in

various biologically active compounds.[2] This guide provides a comprehensive technical

overview of the molecular structure of 4-Amino-2-bromonicotinic acid, offering a detailed

framework for understanding and analyzing its conformational landscape. We will explore the

theoretical principles governing its three-dimensional structure, detail robust experimental

protocols for its characterization, and outline computational workflows for predicting its stable

conformers. This document is intended for researchers, chemists, and drug development

professionals who require a deep understanding of this molecule's physicochemical properties

to leverage its full potential in synthetic applications.

Core Molecular Structure and Physicochemical
Properties
4-Amino-2-bromonicotinic acid, with the IUPAC name 4-amino-2-bromopyridine-3-carboxylic

acid, possesses a pyridine core functionalized with three key substituents: a bromine atom at

position 2, a carboxylic acid group at position 3, and an amino group at position 4.[3][4][5] This
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arrangement of electron-withdrawing (bromo, carboxyl) and electron-donating (amino) groups

on the aromatic ring creates a unique electronic and steric environment that dictates its

reactivity and preferred three-dimensional structure.

The interplay of these substituents is critical. The bulky bromine atom ortho to the carboxylic

acid group imposes significant steric constraints, heavily influencing the rotational freedom

around the C3-C(carboxyl) bond. Furthermore, the adjacent amino and carboxylic acid groups

introduce the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific

conformations.

Below is a summary of its fundamental properties:

Property Value Reference

IUPAC Name
4-amino-2-bromopyridine-3-

carboxylic acid
[4][5]

CAS Number 1060809-71-3 [3][6]

Molecular Formula C₆H₅BrN₂O₂ [2][7]

Molecular Weight ~217.02 g/mol [3][8]

SMILES Nc1ccnc(Br)c1C(=O)O [3][4]

InChI Key
KVJIJXPIWHSDFE-

UHFFFAOYSA-N
[5]

Conformational Analysis: A Theoretical Framework
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape

and its ability to adopt specific conformations to bind to a target receptor or enzyme. For 4-
Amino-2-bromonicotinic acid, the primary source of conformational isomerism arises from

rotation around the single bond connecting the carboxylic acid group to the pyridine ring (the

C3-C7 bond, see diagram below).

Caption: Key structural features influencing the conformation of 4-Amino-2-bromonicotinic
acid.
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Several factors govern the rotational barrier and the stability of the resulting conformers:

Steric Hindrance: The primary determinant of conformation is the severe steric repulsion

between the large bromine atom at C2 and the carbonyl oxygen of the carboxylic acid. This

interaction likely forces the carboxylic acid group out of the plane of the pyridine ring to

minimize van der Waals strain.

Intramolecular Hydrogen Bonding: A stabilizing interaction may occur between the hydrogen

of the amino group and the carbonyl oxygen of the carboxylic acid (N-H···O=C). The

formation of this pseudo-six-membered ring could lock the molecule into a specific, low-

energy conformation. A weaker hydrogen bond between the carboxylic acid -OH group and

the pyridine nitrogen is also possible, though this would require a specific orientation that

may be sterically disfavored.

Electronic Effects: Resonance delocalization within the pyridine ring and conjugation with the

substituents affect bond lengths and the overall electronic distribution, which can subtly

influence conformational preferences.

Experimental Determination of Structure and
Conformation
A multi-faceted experimental approach is necessary to fully characterize the molecule in both

its solid and solution states. The choice of experiment is driven by the specific information

sought—a static, solid-state picture versus a dynamic, solution-state average.

Single-Crystal X-Ray Crystallography (Solid State)
This technique provides the definitive, atomic-resolution three-dimensional structure of the

molecule as it exists in a crystal lattice. It is the gold standard for unambiguously determining

bond lengths, bond angles, and the preferred solid-state conformation.

Experimental Protocol: A Self-Validating Workflow

Crystal Growth:

Causality: High-quality single crystals are paramount for successful diffraction. The goal is

to allow molecules to pack in a slow, ordered manner.
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Method: Slowly evaporate a saturated solution of the compound. Common solvents to

screen include ethanol, methanol, acetone, or solvent/anti-solvent pairs like ethyl

acetate/hexane.

Data Collection:

Method: Mount a suitable crystal on a goniometer and cool it under a stream of liquid

nitrogen to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray

beam and collect the diffraction pattern on a detector.

Structure Solution and Refinement:

Method: Process the diffraction data to obtain electron density maps. Build an initial

molecular model into the map and refine its atomic positions and thermal parameters until

the model accurately reproduces the experimental data.

Trustworthiness: The quality of the final structure is validated by statistical indicators such

as the R-factor, which should be low (<5-10%), indicating a good fit between the

calculated and observed structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solution State)
NMR spectroscopy is unparalleled for probing the structure and conformational dynamics of

molecules in solution, which is often more relevant to their biological function.

Caption: Workflow for NMR-based structural and conformational analysis.

Step-by-Step Methodology

Sample Preparation:

Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for

carboxylic acids as it can solubilize the compound and its exchangeable protons (-NH₂

and -COOH) are often observable.

1D NMR (¹H and ¹³C) Acquisition:
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Method: Acquire standard proton and carbon-13 spectra.

Expected Data: The ¹H NMR spectrum will show two distinct signals for the aromatic

protons on the pyridine ring, along with broad signals for the amino and carboxylic acid

protons. The ¹³C NMR will confirm the number of unique carbon environments.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

Causality: This is the key experiment for conformational analysis in solution. The NOE is a

through-space interaction, and a NOESY cross-peak between two protons indicates they

are close in space (< 5 Å), regardless of their bonding connectivity.

Method: Run a standard 2D NOESY experiment.

Self-Validation: The presence of a NOESY cross-peak between a proton of the amino

group and the carbonyl oxygen (via proximity to the C5-H) or between the C5-H and the

carboxylic acid proton would provide direct evidence for the preferred orientation of the

substituents in solution.

Computational Modeling of Molecular Conformation
Computational chemistry provides a powerful, complementary approach to experimental

methods. It allows for the exploration of the entire conformational space to identify low-energy

structures and the transition states that separate them.

Caption: Workflow for computational conformational analysis.

Potential Energy Surface (PES) Scan
Principle: This method maps the change in a molecule's energy as a specific dihedral angle

is systematically rotated. The resulting plot reveals the energetic cost of rotation and

identifies angles corresponding to stable (low-energy) and unstable (high-energy)

conformations.

Protocol:

Structure Input: Build an initial 3D structure of 4-Amino-2-bromonicotinic acid.
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Scan Definition: Define the dihedral angle for rotation, typically C2-C3-C(carboxyl)-

O(carbonyl).

Calculation: Perform a "relaxed" PES scan using a quantum mechanical method, such as

Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. A relaxed scan

allows the rest of the molecule to adjust its geometry at each step, providing a more

accurate energy profile.

Geometry Optimization and Frequency Analysis
Principle: The structures identified as minima on the PES scan are approximate. Full

geometry optimization is required to locate the precise coordinates of the lowest energy

conformers. A subsequent frequency calculation validates these structures.

Protocol:

Optimization: Take the geometry from each minimum on the PES scan and run a full

geometry optimization calculation without constraints.

Frequency Calculation: Perform a frequency calculation on each optimized structure.

Trustworthiness: A true energy minimum will have zero imaginary frequencies. The

presence of one imaginary frequency indicates a transition state. This step is a critical self-

validation of the computational results.

The calculations would likely yield a table of the most stable conformers:

Conformer
Dihedral Angle (C2-
C3-C-O)

Relative Energy
(kcal/mol)

Key Feature

1 ~45° 0.00
Intramolecular N-

H···O=C H-bond

2 ~160° +2.5
Sterically hindered, no

H-bond

(Note: The data above is hypothetical and for illustrative purposes.)
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Conclusion
The molecular structure and conformational preferences of 4-Amino-2-bromonicotinic acid
are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and

electronic effects. A comprehensive understanding of this molecule requires an integrated

approach combining theoretical modeling with rigorous experimental validation through X-ray

crystallography and advanced NMR spectroscopy. The protocols and frameworks detailed in

this guide provide a robust pathway for researchers to fully characterize this important synthetic

building block, enabling its more effective and rational application in the fields of drug discovery

and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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